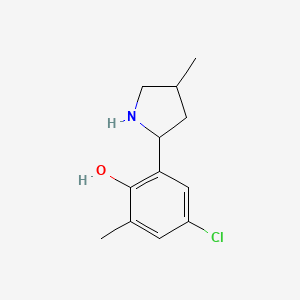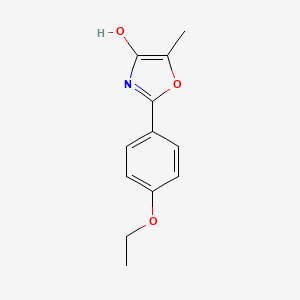
Ethyl 2,4-dioxo-6-phenylhex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate typically involves the esterification of 2,4-dioxo-6-phenylhex-5-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4-dioxo-6-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or other substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dioxo-6-phenylhex-5-enoate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In the study of enzyme kinetics and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2,4-dioxo-6-phenylhex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,4-dioxo-5-methylhexanoate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Contains a pyrimidine ring instead of a simple alkene.
Uniqueness
Ethyl 2,4-dioxo-6-phenylhex-5-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
1027-41-4 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate |
InChI |
InChI=1S/C14H14O4/c1-2-18-14(17)13(16)10-12(15)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ |
Clave InChI |
ZYTPZSVMXSYIFE-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)C(=O)CC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(=O)CC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)





![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)






![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
